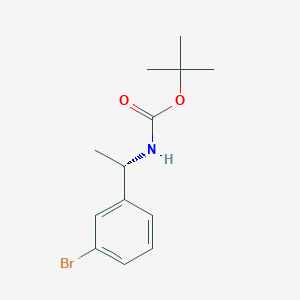

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate

Vue d'ensemble

Description

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and chemical research. This compound is particularly interesting due to its chiral nature, which means it has a specific three-dimensional arrangement that can have significant implications in its reactivity and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate typically involves the reaction of (S)-1-(3-bromophenyl)ethylamine with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

- Dissolve (S)-1-(3-bromophenyl)ethylamine in an appropriate solvent, such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add tert-butyl chloroformate to the reaction mixture while maintaining the temperature at around 0°C to 5°C.

- Allow the reaction to proceed to room temperature and stir for several hours.

- After completion, the reaction mixture is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to obtain the crude product.

- Purify the product using column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the consistency and quality of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction Reactions: Reduction of the carbamate group can lead to the formation of amines.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.

Major Products Formed

Substitution: Products include various substituted phenyl derivatives depending on the nucleophile used.

Oxidation: Products include phenolic or quinone derivatives.

Reduction: Products include primary or secondary amines.

Applications De Recherche Scientifique

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of chiral compounds.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including its use in drug development for various diseases.

Industry: Utilized in the development of agrochemicals and other industrial chemicals due to its reactivity and stability.

Mécanisme D'action

The mechanism of action of (S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate access. The bromophenyl group can interact with hydrophobic pockets, while the carbamate group can form hydrogen bonds with amino acid residues. This interaction can lead to the inhibition of enzyme activity, affecting various biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

Ethyl (3-bromophenyl)carbamate: Similar structure but with an ethyl group instead of a tert-butyl group.

Methyl (3-bromophenyl)carbamate: Similar structure but with a methyl group instead of a tert-butyl group.

Propyl (3-bromophenyl)carbamate: Similar structure but with a propyl group instead of a tert-butyl group.

Uniqueness

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate is unique due to its chiral center and the presence of the bulky tert-butyl group. The chiral center can lead to enantioselective interactions in biological systems, making it valuable in the development of chiral drugs. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and stability compared to its ethyl, methyl, or propyl counterparts.

Activité Biologique

(S)-tert-butyl 1-(3-bromophenyl)ethylcarbamate, a compound with the molecular formula C13H18BrNO2, has garnered attention in various fields of biological research due to its potential pharmacological properties. This article delves into its biological activity, synthesis, and relevant studies that highlight its significance.

This compound is classified as a carbamate derivative, which often exhibits a range of biological activities. The compound can be synthesized through various organic reactions, typically involving the reaction of tert-butyl carbamate with 3-bromophenyl ethyl halides under controlled conditions. The general synthetic route can be outlined as follows:

-

Reagents :

- tert-Butyl carbamate

- 3-Bromophenyl ethyl halide

- Base (e.g., sodium hydride or potassium carbonate)

- Solvent (e.g., dimethylformamide)

-

Reaction Conditions :

- The reaction mixture is usually stirred at elevated temperatures to enhance yield.

- Purification is often achieved through column chromatography.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an inhibitor of specific enzymes and its effects on various biological systems.

Enzyme Inhibition Studies

One of the primary areas of interest is the compound's inhibitory effects on cholinesterases, which are critical enzymes involved in neurotransmission. Research indicates that certain carbamate derivatives can exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance:

- Inhibition Potency : Studies have reported IC50 values for related carbamates ranging from 1.60 µM to over 300 µM for AChE inhibition . This suggests that this compound may also possess comparable inhibitory activity, warranting further investigation.

Cytotoxicity and Selectivity

In vitro assays assessing cytotoxicity against human cell lines have shown that some carbamates exhibit mild cytotoxic effects while maintaining selectivity indices that qualify them for further optimization in drug development .

Case Studies and Research Findings

Several studies have explored the biological implications of carbamate compounds similar to this compound:

- Study on Cholinesterase Inhibition :

- Aquatic Toxicity Assessment :

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C13H18BrNO2 |

| Potential Activities | AChE/BChE Inhibition |

| IC50 Range for Related Compounds | 1.60 µM - 311 µM |

| Cytotoxicity | Mild in HepG2 cells |

Propriétés

IUPAC Name |

tert-butyl N-[(1S)-1-(3-bromophenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BrNO2/c1-9(10-6-5-7-11(14)8-10)15-12(16)17-13(2,3)4/h5-9H,1-4H3,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWNQMGYJYMXOEU-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)Br)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.